N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a piperazine ring, a pyrimidine ring, and a tetrahydrofuran ring, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridin-2-ylpiperazine intermediate, followed by its coupling with a pyrimidin-5-yl derivative. The final step involves the formation of the tetrahydrofuran-2-carboxamide moiety through a cyclization reaction. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has shown promise in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: Preliminary research suggests potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological outcomes. For example, the compound may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
When compared to other similar compounds, N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
- N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
- N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)tetrahydrothiophene-2-carboxamide
These compounds share similar core structures but differ in the heterocyclic rings attached, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-17(15-4-3-11-26-15)22-14-12-20-18(21-13-14)24-9-7-23(8-10-24)16-5-1-2-6-19-16/h1-2,5-6,12-13,15H,3-4,7-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNAJBPJCCMFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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